molecular formula C15H15NO2 B167637 N-(4-Methoxybenzylidene)-4-methoxyaniline CAS No. 1749-08-2

N-(4-Methoxybenzylidene)-4-methoxyaniline

Cat. No. B167637
CAS RN: 1749-08-2
M. Wt: 241.28 g/mol
InChI Key: ZDOHZYPZEUJYKN-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzylidene)-4-butylaniline (MBBA) is a nematic liquid crystal molecule that can be prepared by condensing distilled n-butylaniline and methoxybenzaldehyde .


Synthesis Analysis

The compound has been synthesized and grown as a single crystal by the slow evaporation solution growth technique . The compound was characterized by FTIR (4000-400 cm (-1)), FT-Raman (3500-50 cm (-1)) and UV-Vis (800-200 nm) spectroscopy .


Molecular Structure Analysis

The molecular structure of MBBA has been investigated experimentally and theoretically using Gaussian03 software package . The optimized molecular structure, vibrational frequencies, corresponding vibrational assignments of MBBA have been performed using B3LYP method with the 6-31G (d,p) basis set .


Chemical Reactions Analysis

The phase transition of MBBA confined within porous silica materials with one- and three-dimensional pore architectures has been investigated using differential scanning calorimetry (DSC) . Each phase-transition temperature of the confined MBBA linearly decreased with the inverse pore size compared with that of bulk MBBA .


Physical And Chemical Properties Analysis

The physical and chemical properties of MBBA include a density of 1.0±0.1 g/cm3, boiling point of 403.9±38.0 °C at 760 mmHg, vapour pressure of 0.0±0.9 mmHg at 25°C, enthalpy of vaporization of 63.0±3.0 kJ/mol, flash point of 160.0±19.3 °C, index of refraction of 1.527, molar refractivity of 84.5±0.5 cm3 .

Scientific Research Applications

Summary of the Application

The compound is used as a ligand to form complexes with Cu(II) and Ni(II) ions. These complexes have been evaluated for their in vitro antibacterial activity against human pathogens like gram-negative Escherichia coli (E. coli) and gram-positive Bacillus cereus (B. cereus) strains .

Methods of Application or Experimental Procedures

The ligand was synthesized by the condensation of isonicotinic acid hydrazide (isoniazid) with 4-methoxybenzaldehyde (p-anisaldehyde). The complexes were characterized by FTIR, UV-Vis spectroscopy, molar conductivity, and magnetic susceptibility .

Results or Outcomes

The results indicate that all complexes consist of N and O coordination with metals and have better antimicrobial activity .

2. Phase Transitions of Liquid Crystals

Summary of the Application

The compound, also known as MBBA, is studied as a liquid crystal confined within porous silica materials with one- and three-dimensional pore architectures .

Methods of Application or Experimental Procedures

Differential scanning calorimetry (DSC) was used to investigate the phase transition of the liquid crystal. The phase-transition temperature of the confined MBBA linearly decreased with the inverse pore size compared with that of bulk MBBA .

Results or Outcomes

The degree of temperature shift varied owing to differences in the pore architectures. In addition, when MBBA was confined within one-dimensional pores, the thermal anomaly associated with the phase transition from the nematic phase to the isotropic liquid phase was not observed in the DSC measurements .

3. Anisotropic Solvent

Summary of the Application

“N-(4-Methoxybenzylidene)-4-butylaniline” (MBBA) can be used as an anisotropic solvent which has an isotropic transition temperature of 315K . It is majorly used in the development of liquid crystal cells .

Methods of Application or Experimental Procedures

MBBA is prepared by condensing distilled n-butylaniline and methoxybenzaldehyde .

Results or Outcomes

The compound is used as an anisotropic solvent in the development of liquid crystal cells .

4. Non-linear Optical and Charge Transport Properties

Summary of the Application

A theoretical study of the non-linear optical and charge transport properties of N-(4-methoxybenzylidene)isonicotinohydrazone (L1), 2,2’-bipyridine (L2) and their Fe2+, Ni2+, Cu2+, Pd2+ and Pt2+ complexes .

Methods of Application or Experimental Procedures

The study involves the use of theoretical methods to investigate the properties of the compound and its complexes .

Results or Outcomes

The study provides insights into the non-linear optical and charge transport properties of the compound and its complexes .

5. Optoelectronic Devices

Summary of the Application

The compound and its Fe2+, Ni2+, Cu2+, Pd2+ and Pt2+ complexes have been evaluated for their non-linear optical and charge transport properties .

Methods of Application or Experimental Procedures

The study involves the use of theoretical methods to investigate the properties of the compound and its complexes .

Results or Outcomes

The results reveal that the Pt2+ complex can be used as an ambipolar material in the advancement of optoelectronic engineering .

6. Liquid Crystal Displays

Summary of the Application

“N-(4-Methoxybenzylidene)-4-butylaniline” (MBBA) can be used as an anisotropic solvent which has an isotropic transition temperature of 315K . It is majorly used in the development of liquid crystal displays .

Methods of Application or Experimental Procedures

MBBA is prepared by condensing distilled n-butylaniline and methoxybenzaldehyde .

Results or Outcomes

The compound is used as an anisotropic solvent in the development of liquid crystal displays .

Future Directions

Research on MBBA has been focused on its phase transitions when confined within porous silica materials . This could lead to further understanding of the behavior of liquid crystals and their potential applications.

properties

IUPAC Name

N,1-bis(4-methoxyphenyl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-17-14-7-3-12(4-8-14)11-16-13-5-9-15(18-2)10-6-13/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOHZYPZEUJYKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30294253
Record name N-(4-Methoxybenzylidene)-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30294253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methoxybenzylidene)-4-methoxyaniline

CAS RN

1749-08-2
Record name 1749-08-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95585
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Methoxybenzylidene)-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30294253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-Methoxybenzylidene)-4-anisidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
W PUZUK, W VIETH - 1976 - pascal-francis.inist.fr
Keyword (fr) CRISTAL LIQUIDE ETAT NEMATIQUE TRANSFORMATION PHASE TEMPERATURE PROPRIETE THERMIQUE BASE SCHIFF COMPOSE BENZENIQUE COMPOSE …
Number of citations: 0 pascal-francis.inist.fr
A Galván, FN de la Cruz, F Cruz, M Martínez… - …, 2019 - thieme-connect.com
The synthesis of azetidin-2-ones with a completely heterogeneous catalysis is reported. The use of basic compounds as solid catalysts allowed for the synthesis of azetidin-2-ones …
Number of citations: 8 www.thieme-connect.com
DJ Dodsworth, M Pia-Calcagno, EU Ehrmann… - Journal of the …, 1983 - pubs.rsc.org
The lithium salts derived from position 3 of phthalides react with Schiff's bases to form a mixture of cis- and trans-2,3-disubstituted 4-hydroxy-3,4-dihydro-1(2H)-isoquinolones, the former …
Number of citations: 6 pubs.rsc.org
T Nakajima, T Inada, T Igarashi, T Sekioka… - Bulletin of the Chemical …, 2006 - journal.csj.jp
A convenient and efficient synthesis of substituted quinolines via a simple one-pot reaction of an aniline, an aromatic aldehyde, and an enolizable aliphatic aldehyde in the presence of …
Number of citations: 42 www.journal.csj.jp
A Kumar, AG Samuelson - Journal of Organometallic Chemistry, 2010 - Elsevier
Aromatic aldehydes and aryl isocyanates do not react at room temperature. However, we have shown for the first time that in the presence of catalytic amounts of group(IV) n-butoxide, …
Number of citations: 11 www.sciencedirect.com
FI López, FN de la Cruz, J López, JM Martínez… - Medicinal Chemistry …, 2017 - Springer
A mild and eco-friendly method has been developed for the synthesis of a series of 1,3-diaminopropan-2-ols 8a–n. The epoxide of epichlorohydrin undergoes ring-opening with amines …
Number of citations: 8 link.springer.com
AL Nguyen, HR Khatri, JR Woods… - The Journal of …, 2018 - ACS Publications
Although there are many synthetic methods to produce fluorinated and trifluoromethylated organic structures, the construction of difluoromethylated compounds remains a synthetic …
Number of citations: 22 pubs.acs.org
BAI Xishan - air.unimi.it
The reduction of CN multiple bonds is an important transformation which provides access to amines, a common class of compounds used for the synthesis of bioactive compounds, dyes…
Number of citations: 3 air.unimi.it
CS Baldwin - 2018 - egrove.olemiss.edu
The presence of fluorine in organic molecules can confer biological advantages which are often exploited in drug development. For example, fluorine has been shown to limit drug …
Number of citations: 3 egrove.olemiss.edu
B Liu, Y Zhong, X Li - Chirality: The Pharmacological …, 2009 - Wiley Online Library
Chiral tridentate N‐tosylated pyridine‐containing ligands were prepared and used in the Cu(II)‐catalyzed enantioselective addition of phenylacetylene to N‐aryl arylimines. Moderate to …
Number of citations: 12 onlinelibrary.wiley.com

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